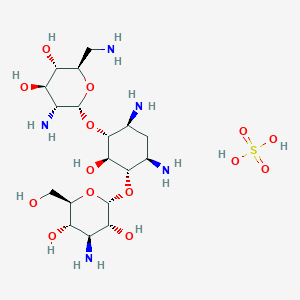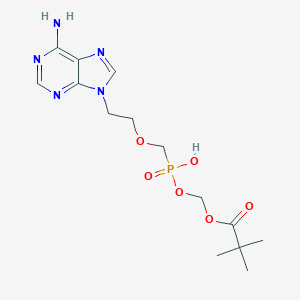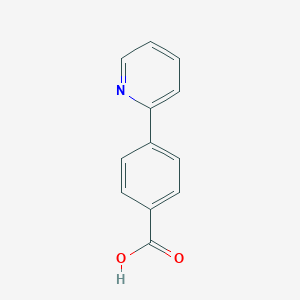
4-(Pyridin-2-yl)benzoic acid
概要
説明
4-(Pyridin-2-yl)benzoic acid is a chemical compound with the molecular formula C12H9NO2 . It is also known by other names such as 4-(2-Pyridyl)benzoic acid and 4-Pyridin-2-yl-benzoic acid .
Molecular Structure Analysis
The molecular structure of 4-(Pyridin-2-yl)benzoic acid consists of a pyridine ring attached to a benzoic acid group . The InChI code for this compound is1S/C12H9NO2/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H,(H,14,15) . For a more detailed structural analysis, it would be beneficial to use molecular modeling software or refer to the relevant scientific literature. Physical And Chemical Properties Analysis
4-(Pyridin-2-yl)benzoic acid has a molecular weight of 199.20 g/mol . The boiling point is reported to be 388.1°C at 760 mmHg . For a more detailed analysis of its physical and chemical properties, it would be beneficial to refer to the relevant scientific literature or consult with a chemist.科学的研究の応用
Antimicrobial and Antiviral Activities
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyridine compounds, including 4-(Pyridin-2-yl)benzoic acid, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . These compounds have been tested on a panel of eight bacterial strains, four yeasts, and four filamentous fungi .
- Methods of Application: The in vitro antibacterial activity of all compounds was tested on a panel of eight bacterial strains .
- Results: The results of these tests are not specified in the source .
Thermo- and Solvatochromic Metal–Organic Frameworks
- Scientific Field: Material Science
- Application Summary: Using 4-(Pyridin-4-yl)benzoic acid as a ligand, two new metal-coordination networks were synthesized . These compounds display water-induced phase transformations with chromotropism .
- Methods of Application: The compounds were synthesized by solvothermal methods .
- Results: Solvatochromism in one of the compounds is evident with crystals exhibiting a range of colours depending on the solvent included .
Drug Discovery
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyrrolidine compounds, including 4-(Pyridin-2-yl)benzoic acid, are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds are used to efficiently explore the pharmacophore space due to sp3-hybridization .
- Methods of Application: The specific methods of application are not specified in the source .
- Results: The results of these tests are not specified in the source .
Metal–Organic Frameworks
- Scientific Field: Material Science
- Application Summary: Using a novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), four metal (ii)-complexes were synthesized .
- Methods of Application: The compounds were synthesized by hydrothermal methods .
- Results: The specific results are not specified in the source .
Self-Assembly of Inclusion Compounds
- Scientific Field: Material Science
- Application Summary: 4-(4-Pyridyl)benzoic acid (pybenH), when combined with Ni2+, SCN-, and an aromatic guest (naphthalene or dibenz [a,h]anthracene), can form two isostructural inclusion compounds .
- Methods of Application: The compounds were synthesized through a self-assembly process .
- Results: The specific results are not specified in the source .
Selective CO2 and Light Hydrocarbon Capture
- Scientific Field: Environmental Science
- Application Summary: Metal–Organic Frameworks (MOFs) built from pyrazine and 4-(Pyridin-2-yl)benzoic acid have been used for selective CO2 and light hydrocarbon capture .
- Methods of Application: The specific methods of application are not specified in the source .
- Results: These MOF materials have immense potential applications for environmental protection .
Safety And Hazards
特性
IUPAC Name |
4-pyridin-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIPNZHMXANQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356322 | |
| Record name | 4-(Pyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yl)benzoic acid | |
CAS RN |
4385-62-0 | |
| Record name | 4-(Pyridin-2-yl)benzoic acid. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Pyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Pyridyl)benzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(PYRIDIN-2-YL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43R8HY6XXL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

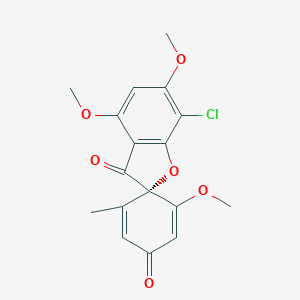
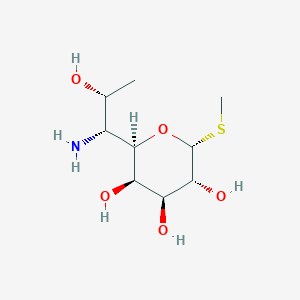
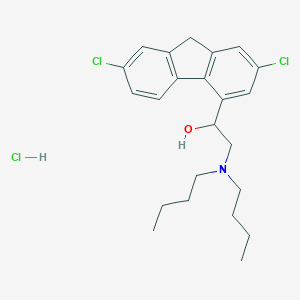
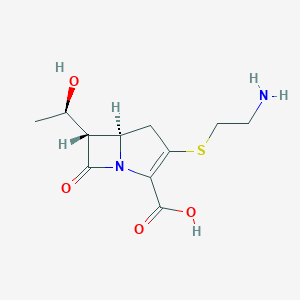
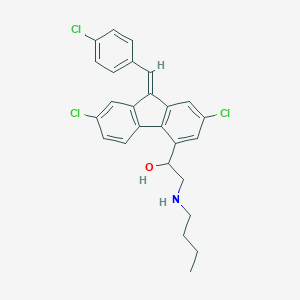
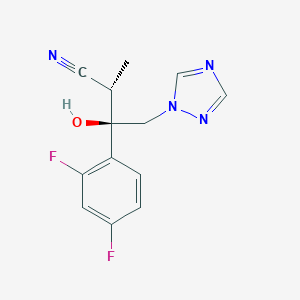
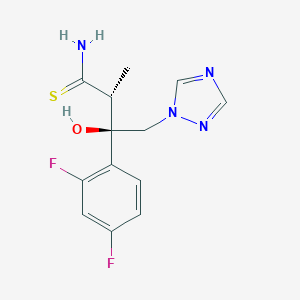
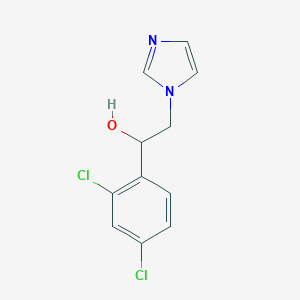
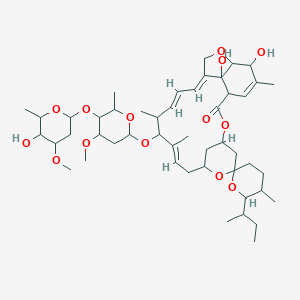
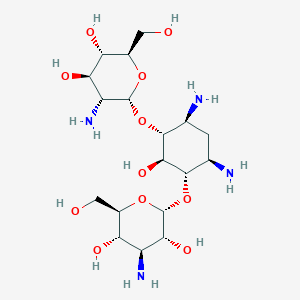
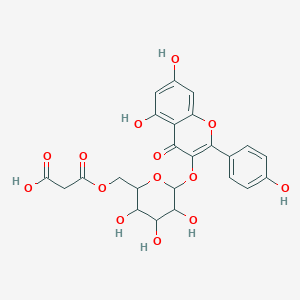
![(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B194243.png)
